molecular formula C21H15ClN2O3 B15087122 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

Cat. No.: B15087122
M. Wt: 378.8 g/mol
InChI Key: RJAYZJHASQCUKB-OEAKJJBVSA-N
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Description

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is an organic compound with a complex structure that includes a hydrazone linkage and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate typically involves the condensation of 2-chlorobenzoic acid with 4-formylphenyl hydrazine, followed by esterification with phenylcarbonyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydrazone linkage can be oxidized to form corresponding azines.

    Reduction: The compound can be reduced to form hydrazines.

    Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of azines.

    Reduction: Formation of hydrazines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate involves its interaction with biological molecules. The hydrazone linkage can form hydrogen bonds with DNA, potentially leading to the inhibition of DNA replication and transcription. This interaction can result in the compound’s anti-cancer properties. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can enhance its reactivity and potential applications in medicinal chemistry. The chlorine atom can participate in additional chemical reactions, making this compound more versatile compared to its analogs.

Properties

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H15ClN2O3/c22-19-9-5-4-8-18(19)21(26)27-17-12-10-15(11-13-17)14-23-24-20(25)16-6-2-1-3-7-16/h1-14H,(H,24,25)/b23-14+

InChI Key

RJAYZJHASQCUKB-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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